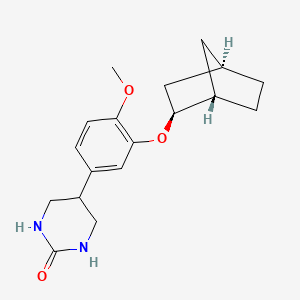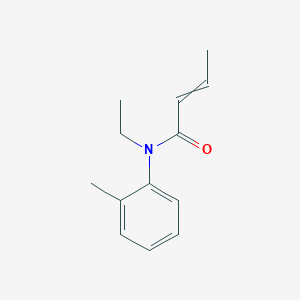
Crotamiton
Overview
Description
Crotamiton is a chemical compound used primarily as a scabicidal and antipruritic agent. It is available in the form of a cream or lotion for topical application. This compound is a colorless to slightly yellowish oil with a faint amine-like odor. It is miscible with alcohol and methanol. The compound is used to treat scabies and relieve itching caused by various skin conditions, including sunburn and insect bites .
Scientific Research Applications
Crotamiton has several scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies to separate and analyze isomers.
Medicine: The compound is widely used in dermatology for treating scabies and relieving pruritus.
Industry: This compound is used in the formulation of topical creams and lotions for treating skin conditions
Mechanism of Action
Crotamiton exerts its effects through multiple mechanisms:
Antiparasitic Action: It is toxic to the scabies mite, which helps in eradicating the infestation.
Antipruritic Action: this compound relieves itching by producing a counter-irritation effect. .
Molecular Targets: This compound likely acts on sensory ion channels such as transient receptor potential vanilloid-4 (TRPV4), which are expressed in the skin and primary sensory neurons.
Safety and Hazards
Crotamiton is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing off with soap and plenty of water in case of skin contact .
Biochemical Analysis
Biochemical Properties
Crotamiton plays a significant role in biochemical reactions, particularly in its interaction with sensory ion channels. It is known to inhibit the transient receptor potential vanilloid 4 (TRPV4) channel, which is expressed in the skin and primary sensory neurons . This inhibition likely contributes to its antipruritic effects. Additionally, this compound interacts with enzymes and proteins involved in the inflammatory response, although the exact nature of these interactions remains to be fully elucidated.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It is toxic to the scabies mite, Sarcoptes scabiei, and helps in eradicating the mite from the skin . In terms of cellular function, this compound influences cell signaling pathways by inhibiting TRPV4, which plays a role in sensory perception and inflammation . This inhibition can lead to reduced itching and inflammation, providing symptomatic relief to patients.
Molecular Mechanism
The molecular mechanism of this compound involves its action as an antiparasitic and antipruritic agent. Additionally, this compound produces a cooling effect as it evaporates from the skin, which helps to divert the body’s attention away from itching . This counter-irritation mechanism is a key aspect of its antipruritic action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is absorbed systemically after topical application, with an elimination half-life of approximately 30.9 hours . Over time, the stability and degradation of this compound can influence its efficacy and long-term effects on cellular function. Studies have shown that this compound can provide relief from itching for several hours after each application .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively relieves itching and eradicates scabies mites. At higher doses, this compound can cause skin irritation and other adverse effects . It is important to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. After topical application, approximately 10% of this compound is absorbed locally . It is metabolized and excreted primarily through the urine, with 4.8-8.8% of the absorbed dose being excreted
Transport and Distribution
This compound is transported and distributed within cells and tissues after topical application. It is miscible with alcohol and methanol, which aids in its absorption through the skin . The distribution of this compound within the body is not extensively studied, but it is known to be absorbed systemically and excreted through the urine .
Subcellular Localization
Its interaction with TRPV4 channels suggests that it may localize to areas where these channels are expressed, such as the skin and sensory neurons
Preparation Methods
Crotamiton can be synthesized through the formal condensation of crotonic acid with N-ethyl-2-methylaniline. This reaction results in the formation of an enamide. The compound exists as a mixture of cis and trans isomers, which can be separated using chromatographic techniques . Industrial production methods involve the use of high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Crotamiton undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Crotamiton can be compared with other similar compounds used for treating scabies and pruritus:
Permethrin: A widely used scabicidal agent that acts by disrupting the function of the nervous system in insects.
Lindane: Another scabicidal agent that works by interfering with the neurotransmitter gamma-aminobutyric acid (GABA) in the nervous system of parasites.
Benzyl Benzoate: Used to treat scabies and lice, it works by exerting a toxic effect on the parasites.
This compound is unique in its dual action as both a scabicidal and antipruritic agent, providing relief from itching while also eradicating the scabies mite .
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTGGZPQPQTDQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040664 | |
| Record name | Crotamiton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.53e-01 g/L | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
483-63-6, 124236-29-9 | |
| Record name | Crotamiton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Crotamiton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crotamiton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Ethyl-o-crotonotoluidide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Details | PhysProp | |
| Record name | Crotamiton | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | PhysProp | |
| Record name | Crotamiton | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Crotamiton?
A1: Research indicates that this compound directly interacts with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, inhibiting its activity. [] This channel plays a role in itch sensations, and its inhibition likely contributes to the antipruritic effect of this compound.
Q2: How does this compound affect the TRPV4 channel?
A2: While the precise mechanism of inhibition requires further investigation, studies suggest that this compound might induce pore dilation of the TRPV4 channel upon washout. This phenomenon has been observed through increased cation influx and alterations in reversal potentials during patch-clamp experiments. []
Q3: Does this compound influence other itch pathways besides TRPV4?
A3: Yes, this compound has demonstrated an inhibitory effect on both histamine-dependent and histamine-independent itch pathways. In vitro studies show that it can suppress calcium influx induced by histamine, which typically signals through the H1R and TRPV1 receptors. Additionally, it blocks calcium influx caused by chloroquine, which is associated with the MRGPRA3 and TRPA1 receptors and is involved in histamine-independent itching. []
Q4: What is the chemical structure of this compound?
A4: this compound is an amide derivative of Crotonic acid and N-Ethyl-o-toluidine. Its chemical structure consists of a benzene ring substituted with an ethyl-amide and a but-2-enamide group. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C13H17NO, and its molecular weight is 203.28 g/mol. []
Q6: How stable is this compound in the environment?
A6: this compound exhibits high persistence in freshwater and coastal environments, making it a suitable marker for sewage contamination. It demonstrates conservative behavior across various salinity ranges and seasons. []
Q7: How is this compound absorbed by the body?
A7: this compound demonstrates rapid penetration into intact human skin following topical application, forming a drug reservoir within the skin for at least 24 hours. The drug gradually releases from this reservoir into the bloodstream. []
Q8: How do different topical formulations affect this compound absorption?
A8: Pharmacokinetic studies reveal adequate drug absorption from various commercially available topical formulations, including ointments, creams, and gels. These formulations effectively maintain a therapeutically relevant concentration in the skin for approximately 24 hours after application. []
Q9: What is the efficacy of this compound in treating scabies compared to other available treatments?
A9: Clinical trials indicate that this compound, while effective, exhibits lower efficacy compared to Permethrin in treating scabies. Studies show that topical Permethrin results in faster and higher cure rates compared to this compound. [, , , , ]
Q10: Is this compound effective against all stages of the scabies mite life cycle?
A10: While this compound demonstrates efficacy against scabies, research suggests it might not be equally effective against all stages of the mite's life cycle. The delay in clinical response observed in some studies suggests a potential lack of efficacy against certain developmental stages. []
Q11: Are there any reported cases of resistance to this compound?
A11: While not as prevalent as with other scabicides, some cases of scabies resistant to this compound treatment have been reported. []
Q12: What is the general safety profile of this compound?
A12: this compound is generally well-tolerated when applied topically. Studies in infants and young children show a favorable safety profile with minimal adverse effects reported, even after multiple applications. [, ]
Q13: What are the common formulations of this compound for topical administration?
A13: this compound is typically formulated as a 10% cream or lotion for topical application in the treatment of scabies. [, ]
Q14: Are there any specific formulation challenges associated with this compound?
A14: this compound, like many pharmaceuticals, requires specific formulation strategies to ensure stability, solubility, and bioavailability. Research highlights the importance of carefully selecting excipients and optimizing manufacturing processes to achieve a consistent and effective product. [, ]
Q15: What analytical methods are commonly used for the detection and quantification of this compound?
A15: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for detecting and quantifying this compound in various matrices, including pharmaceutical formulations and environmental samples. These methods allow for sensitive and selective analysis of the compound. [, ]
Q16: What are the challenges in analyzing this compound residues in water samples?
A16: Analyzing this compound residues in water samples can be challenging due to its low concentration and the complex matrix of environmental samples. Advanced techniques like Differential Pulse Polarography (DPP) are being explored to enhance sensitivity and selectivity in detecting trace amounts of this compound in water. []
Q17: What are some of the current research areas focusing on this compound?
A17: Current research on this compound encompasses various areas, including investigating the precise molecular mechanisms underlying its interaction with TRPV4 channels and exploring its potential in managing other pruritic conditions beyond scabies. [, , ]
Q18: Are there any promising derivatives or analogs of this compound being investigated?
A18: Yes, researchers are actively exploring structural modifications to the this compound molecule to potentially enhance its efficacy, safety, and pharmacokinetic properties. For example, the derivative JM03, created by replacing the ortho-methyl group with ortho-fluoro, showed improved lifespan-extending and stress resistance properties in C. elegans models. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


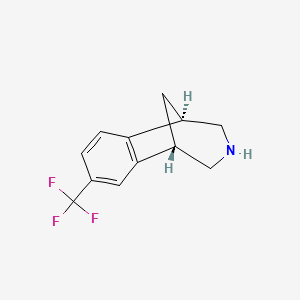
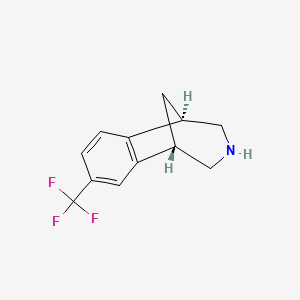

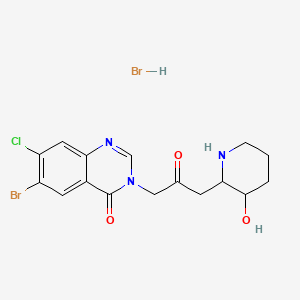
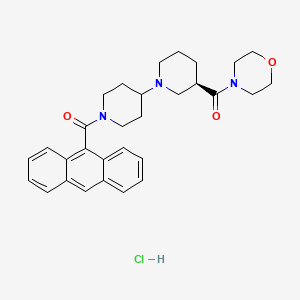
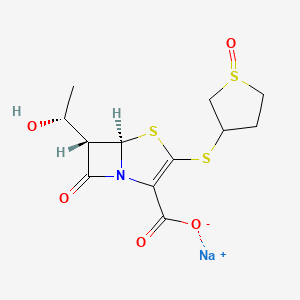
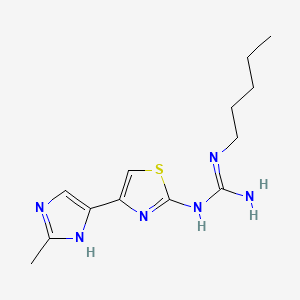

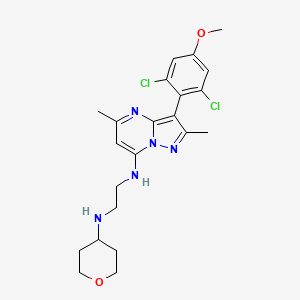
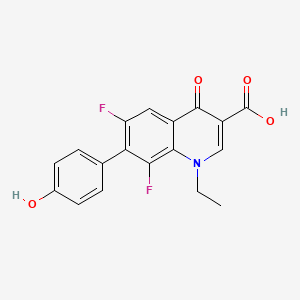
![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)
![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)

